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Compound of Interest

Compound Name:
2-[(4-Chlorophenyl)Sulfonyl]Acetic

Acid

Cat. No.: B1345178 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-[(4-
Chlorophenyl)Sulfonyl]Acetic Acid. This compound is of interest in medicinal chemistry and

materials science, and accurate spectroscopic characterization is essential for its identification,

purity assessment, and structural elucidation in research and development.

Chemical Structure and Properties
Molecular Formula: C₈H₇ClO₄S

Molecular Weight: 234.66 g/mol

CAS Number: 3405-89-8

Appearance: Typically a white to off-white solid.

Spectroscopic Data Summary
The following tables summarize the predicted and reported spectroscopic data for 2-[(4-
Chlorophenyl)Sulfonyl]Acetic Acid.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR (Proton NMR) Data (Predicted)

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~10-12 Broad Singlet 1H -COOH

~7.9 Doublet 2H
Aromatic (ortho to -

SO₂)

~7.6 Doublet 2H
Aromatic (meta to -

SO₂)

~4.3 Singlet 2H -CH₂-

Table 2: ¹³C NMR (Carbon NMR) Data (Predicted)

Chemical Shift (δ) ppm Assignment

~168 C=O (Carboxyl)

~141 Aromatic (C-Cl)

~139 Aromatic (C-SO₂)

~130 Aromatic (CH)

~129 Aromatic (CH)

~60 -CH₂-

Infrared (IR) Spectroscopy
Table 3: IR Absorption Data (Predicted)
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Wavenumber (cm⁻¹) Intensity Assignment

3300-2500 Broad O-H stretch (Carboxylic Acid)

1725-1700 Strong C=O stretch (Carboxylic Acid)

1350-1300 Strong
S=O asymmetric stretch

(Sulfone)

1160-1120 Strong
S=O symmetric stretch

(Sulfone)

1100-1000 Medium C-Cl stretch (Aromatic)

1585, 1475 Medium C=C stretch (Aromatic Ring)

Mass Spectrometry (MS)
Table 4: Mass Spectrometry Data (Predicted)

m/z Ratio Assignment

234/236
[M]⁺ Molecular ion peak, showing characteristic

3:1 isotope pattern for Cl

189/191 [M - COOH]⁺

175/177 [M - CH₂COOH]⁺ or [Cl-Ph-SO₂]⁺

111/113 [Cl-Ph]⁺

Experimental Protocols
The following are detailed methodologies for obtaining the spectroscopic data presented

above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1345178?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Sample Preparation: Dissolve approximately 10-20 mg of 2-[(4-
Chlorophenyl)Sulfonyl]Acetic Acid in 0.5-0.7 mL of a suitable deuterated solvent (e.g.,

DMSO-d₆, CDCl₃). The choice of solvent may affect the chemical shift of the acidic proton.

Instrumentation: A 400 MHz or higher field NMR spectrometer.

Data Acquisition:

¹H NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signal-

to-noise ratio. The spectral width should be set to cover the range of 0-15 ppm.

¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger

number of scans will be required compared to ¹H NMR. The spectral width should be set

to cover the range of 0-200 ppm.

Data Processing: Process the raw data by applying Fourier transformation, phase correction,

and baseline correction. Chemical shifts are referenced to the residual solvent peak or an

internal standard (e.g., TMS).

Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.

Methodology (Attenuated Total Reflectance - ATR):

Sample Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by

wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely. Place

a small amount (a few milligrams) of the solid 2-[(4-Chlorophenyl)Sulfonyl]Acetic Acid
powder directly onto the ATR crystal.

Data Acquisition: Lower the ATR press to ensure firm and even contact between the

sample and the crystal. Record a background spectrum of the empty, clean ATR crystal.

Acquire the sample spectrum over the range of 4000-400 cm⁻¹. Typically, 16-32 scans are

co-added to improve the signal-to-noise ratio. The final spectrum is presented in terms of

transmittance or absorbance.

Mass Spectrometry (MS)
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Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology (Electron Ionization - EI):

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer,

typically via a direct insertion probe or after separation by gas chromatography (if the

compound is sufficiently volatile and thermally stable).

Ionization: Bombard the sample with a beam of high-energy electrons (typically 70 eV) to

induce ionization and fragmentation.

Mass Analysis: The resulting positively charged ions are accelerated and separated based

on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., quadrupole or time-of-flight).

Detection: The detector records the abundance of each ion at a specific m/z value,

generating the mass spectrum. The characteristic isotopic pattern of chlorine (³⁵Cl and ³⁷Cl

in an approximate 3:1 ratio) should be observable for chlorine-containing fragments.

Workflow and Logical Diagrams
The following diagrams illustrate the general workflow for the spectroscopic analysis of a

chemical compound like 2-[(4-Chlorophenyl)Sulfonyl]Acetic Acid.
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Sample Preparation

Data Interpretation
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Workflow for Spectroscopic Analysis.
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NMR Signals

IR Absorptions

MS Fragments

2-[(4-Chlorophenyl)Sulfonyl]Acetic Acid
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Spectroscopic Data Relationships.
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To cite this document: BenchChem. [Spectroscopic Profile of 2-[(4-
Chlorophenyl)Sulfonyl]Acetic Acid: A Technical Guide]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b1345178#2-4-chlorophenyl-sulfonyl-
acetic-acid-spectroscopic-data-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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